molecular formula C19H22N2O2 B2874234 [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol CAS No. 799266-62-9

[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol

Cat. No.: B2874234
CAS No.: 799266-62-9
M. Wt: 310.397
InChI Key: SJCOAYPCGYXSPD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol typically involves the reaction of 4-(m-tolyloxy)butylamine with 1H-benzo[d]imidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.

Biology: In biological research, this compound may be used to study enzyme interactions and biochemical pathways . It can act as a probe to investigate the mechanisms of specific biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties . It may be investigated for its effects on cell signaling pathways and receptor interactions .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials . It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes , modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-(4-(m-Tolyloxy)butyl)-1H-benzo[d]imidazole
  • 1-(4-(p-Tolyloxy)butyl)-1H-benzo[d]imidazole
  • 1-(4-(o-Tolyloxy)butyl)-1H-benzo[d]imidazole

Comparison: Compared to similar compounds, [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol exhibits unique properties due to the presence of the methanol group . This functional group can influence the compound’s reactivity , solubility , and interaction with biological targets . The specific positioning of the tolyloxy and benzoimidazole moieties also contributes to its distinct characteristics .

Properties

IUPAC Name

[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-7-6-8-16(13-15)23-12-5-4-11-21-18-10-3-2-9-17(18)20-19(21)14-22/h2-3,6-10,13,22H,4-5,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCOAYPCGYXSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321807
Record name [1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799266-62-9
Record name [1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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